10-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE is a complex organic compound featuring a benzodioxole moiety and a unique azatetrahydrophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE typically involves multi-step reactions. One common approach includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their biological activities, including COX inhibition and cytotoxicity.
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-12-METHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXA-3-AZATETRAPHEN-10-ONE is unique due to its specific structural features, which confer distinct reactivity and potential biological activities compared to other benzodioxole-containing compounds.
Properties
Molecular Formula |
C24H23NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H23NO5/c1-14-22-16(9-19-17-4-2-3-5-18(17)24(26)30-23(14)19)11-25(12-27-22)10-15-6-7-20-21(8-15)29-13-28-20/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
PXOXTYKTBWZMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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